4-((R)-3-Aminopiperidin-1-yl)-2-((6-((R)-3-aminopiperidin-1-yl)-3-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)methyl)benzonitrile
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Overview
Description
4-(®-3-Aminopiperidin-1-yl)-2-((6-(®-3-aminopiperidin-1-yl)-3-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)methyl)benzonitrile is a complex organic compound that features a combination of piperidine, benzonitrile, and pyrimidine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(®-3-Aminopiperidin-1-yl)-2-((6-(®-3-aminopiperidin-1-yl)-3-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)methyl)benzonitrile typically involves multi-step organic reactions. The process begins with the preparation of the piperidine and pyrimidine intermediates, which are then coupled with a benzonitrile derivative under specific reaction conditions. Common reagents used in these reactions include various catalysts, solvents, and protective groups to ensure the desired regioselectivity and stereoselectivity.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of robust purification techniques to isolate the final product in high purity.
Chemical Reactions Analysis
Types of Reactions
4-(®-3-Aminopiperidin-1-yl)-2-((6-(®-3-aminopiperidin-1-yl)-3-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)methyl)benzonitrile can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as lithium aluminum hydride or sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pressures, and pH levels to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine or alcohol functionalities. Substitution reactions could introduce a wide range of substituents, depending on the nucleophile or electrophile employed.
Scientific Research Applications
4-(®-3-Aminopiperidin-1-yl)-2-((6-(®-3-aminopiperidin-1-yl)-3-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)methyl)benzonitrile has several scientific research applications:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, serving as a versatile intermediate in organic synthesis.
Biology: It may be investigated for its potential biological activity, including interactions with enzymes, receptors, or other biomolecules.
Medicine: The compound could be explored for its potential therapeutic properties, such as its ability to modulate specific biological pathways or targets.
Industry: It may find applications in the development of new materials, such as polymers or coatings, due to its unique structural features.
Mechanism of Action
The mechanism of action of 4-(®-3-Aminopiperidin-1-yl)-2-((6-(®-3-aminopiperidin-1-yl)-3-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)methyl)benzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects. The exact pathways involved would depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 4-(®-3-Aminopiperidin-1-yl)-2-((6-(®-3-aminopiperidin-1-yl)-3-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)methyl)benzonitrile include other piperidine, benzonitrile, and pyrimidine derivatives. Examples include:
Piperidine derivatives: Compounds with similar piperidine rings but different substituents.
Benzonitrile derivatives: Compounds with the benzonitrile moiety but different functional groups attached.
Pyrimidine derivatives: Compounds with the pyrimidine ring but varying substituents.
Uniqueness
The uniqueness of 4-(®-3-Aminopiperidin-1-yl)-2-((6-(®-3-aminopiperidin-1-yl)-3-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)methyl)benzonitrile lies in its specific combination of these three moieties, which imparts distinct chemical and biological properties. This unique structure allows for specific interactions with molecular targets, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C23H31N7O2 |
---|---|
Molecular Weight |
437.5 g/mol |
IUPAC Name |
4-[(3R)-3-aminopiperidin-1-yl]-2-[[6-[(3R)-3-aminopiperidin-1-yl]-3-methyl-2,4-dioxopyrimidin-1-yl]methyl]benzonitrile |
InChI |
InChI=1S/C23H31N7O2/c1-27-22(31)11-21(29-9-3-5-19(26)15-29)30(23(27)32)13-17-10-20(7-6-16(17)12-24)28-8-2-4-18(25)14-28/h6-7,10-11,18-19H,2-5,8-9,13-15,25-26H2,1H3/t18-,19-/m1/s1 |
InChI Key |
WORXPYUKOKSDID-RTBURBONSA-N |
Isomeric SMILES |
CN1C(=O)C=C(N(C1=O)CC2=C(C=CC(=C2)N3CCC[C@H](C3)N)C#N)N4CCC[C@H](C4)N |
Canonical SMILES |
CN1C(=O)C=C(N(C1=O)CC2=C(C=CC(=C2)N3CCCC(C3)N)C#N)N4CCCC(C4)N |
Origin of Product |
United States |
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